N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sigma Ligand Affinity and Selectivity
Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, including compounds structurally related to N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide, have been synthesized and evaluated as sigma ligands. These compounds have demonstrated affinity and preference for the sigma 2 binding site, with subnanomolar affinity ranges. The structural modifications, such as the introduction of substituents in the spiro[isobenzofuran-1(3H),4'-piperidine] ring system, significantly affect their affinity and selectivity towards sigma 1 and sigma 2 binding sites. This research highlights the importance of N-substituents and the ring system modifications for achieving high affinity and selectivity for sigma 2 versus sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System (CNS) Applications
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their evaluation as potential CNS agents have been explored. Initial studies focused on the synthesis of specific derivatives prompted by their structural similarity to known antidepressants. These compounds were evaluated for their potential CNS activities, including their ability to inhibit tetrabenazine-induced ptosis, indicating their potential as CNS agents. This line of research underscores the therapeutic potential of these compounds in treating CNS disorders, particularly through the modulation of specific neurochemical pathways (Bauer et al., 1976).
Antihypertensive and Diuretic Properties
Further research into spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, particularly focusing on N-sulfur derivatives, has reported marked antihypertensive and diuretic activities in species-specific models. This indicates the potential application of these compounds in managing conditions such as hypertension and fluid retention through their diuretic and blood pressure-lowering effects. The species-specific nature of these effects highlights the importance of targeted drug development and the potential for these compounds to be developed into therapeutic agents for cardiovascular diseases (Klioze & Novick, 1978).
Mecanismo De Acción
- The primary target of this compound is not explicitly mentioned in the literature. However, it exhibits inhibitory activity against neuroglioma cell proliferation .
Target of Action
Biochemical Pathways
- The p53 protein, when activated, plays a crucial role in apoptosis and cell cycle regulation . The intrinsic apoptosis pathway involves Bcl-2 family proteins, which balance pro-apoptotic and anti-apoptotic signals .
Result of Action
- The compound shows promise as an anti-tumor drug against neuroglioma . Apoptosis induction and cell cycle arrest contribute to its efficacy.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(13-22-19(25)15-7-2-1-3-8-15)23-12-6-11-21(14-23)17-10-5-4-9-16(17)20(26)27-21/h1-5,7-10H,6,11-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOVIZYDUKPGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CNC(=O)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.